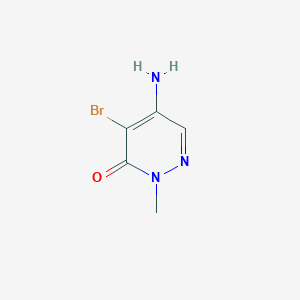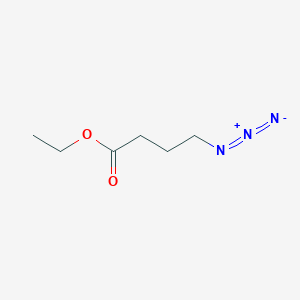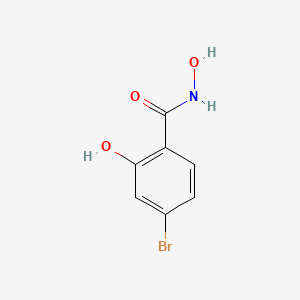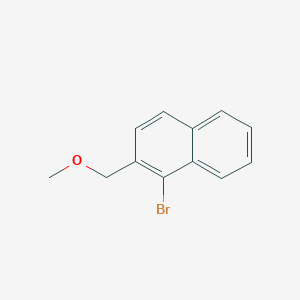![molecular formula C8H6BrNO B1281344 5-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-76-9](/img/structure/B1281344.png)
5-Bromo-3-methylbenzo[d]isoxazole
Overview
Description
5-Bromo-3-methylbenzo[d]isoxazole: is a chemical compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylbenzo[d]isoxazole typically involves the bromination of 3-methylbenzo[d]isoxazole. One common method includes the reaction of 3-methylbenzo[d]isoxazole with bromine in the presence of a suitable solvent like dichloromethane at low temperatures . The reaction proceeds as follows:
3-Methylbenzo[d]isoxazole+Br2→this compound
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-methylbenzo[d]isoxazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isoxazole ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of 5-substituted-3-methylbenzo[d]isoxazoles.
Oxidation: Formation of 5-bromo-3-formylbenzo[d]isoxazole or 5-bromo-3-carboxybenzo[d]isoxazole.
Reduction: Formation of 3-methylbenzo[d]isoxazole or other reduced derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3-methylbenzo[d]isoxazole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for creating more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties. Its reactivity and functional groups allow for the creation of materials with tailored characteristics .
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the isoxazole ring can form interactions with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would vary based on the specific biological activity being studied .
Comparison with Similar Compounds
3-Methylbenzo[d]isoxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-3-methylbenzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
5-Fluoro-3-methylbenzo[d]isoxazole: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness: 5-Bromo-3-methylbenzo[d]isoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate for synthesizing a wide range of derivatives. Additionally, the bromine atom can influence the compound’s biological activity, potentially making it more effective in certain applications compared to its chloro or fluoro analogs .
Properties
IUPAC Name |
5-bromo-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZVIXFFWVROPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497019 | |
| Record name | 5-Bromo-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66033-76-9 | |
| Record name | 5-Bromo-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)


![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)




